1-(4-Ethylphenyl)bicyclo[2.2.1]heptane
Description
The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal and materials chemistry due to its rigidity, stability, and presence in bioactive molecules. Notable examples include camphor, sordarins, and drug candidates like LMV-6015 and AMG 221 . The compound 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane features a bicyclic framework substituted with a 4-ethylphenyl group, which enhances lipophilicity and may improve pharmacokinetic properties. Its synthesis typically leverages Diels-Alder reactions or functionalization of pre-existing bicyclic cores .
Properties
CAS No. |
62226-63-5 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-(4-ethylphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H20/c1-2-12-3-5-14(6-4-12)15-9-7-13(11-15)8-10-15/h3-6,13H,2,7-11H2,1H3 |
InChI Key |
QZHCFUADROWAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane typically involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with an appropriate ethyl-substituted phenyl compound under controlled conditions to yield the desired product . The reaction conditions often include moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine gas.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for specific binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s unique structure can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Compounds with phenyl substituents on the bicyclo[2.2.1]heptane core vary in electronic and steric effects:
- However, its polarity may reduce membrane permeability compared to the ethyl group in the target compound .
- 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane (CAS 656259-94-8): The dual phenyl substitution introduces steric hindrance, which could limit conformational flexibility and affect binding in biological systems .
Key Insight : The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, making it advantageous for drug design where bioavailability and target engagement are critical.
Bicyclic Framework Variations
Structural analogs with different bicyclic systems exhibit distinct physical and chemical properties:
Key Insight : The [2.2.1] system offers a unique combination of compactness and stability, favoring applications in asymmetric synthesis and high-temperature polymer additives .
Functional Group Variations
Derivatives with functional groups highlight diverse reactivity and applications:
- 1-Bromobicyclo[2.2.1]heptane (CAS 13474-70-9): Bromination introduces a leaving group, enabling nucleophilic substitutions for further derivatization .
- 2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane (CAS 1696113-32-2): The bromomethylcyclopropyl moiety adds steric complexity, useful in probing reaction mechanisms or polymer crosslinking .
- 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 24520-60-3): The amine group facilitates interactions with biological targets, such as enzymes or receptors .
Key Insight : Functionalization of the bicyclic core expands utility across drug discovery, materials science, and catalysis.
Research Findings and Implications
- Thermal Stability : Bicyclo[2.2.1]heptane derivatives exhibit superior thermal stability compared to [4.1.0] systems, making them suitable for high-performance polymers .
- Biological Activity : Rigidity of the [2.2.1] framework enhances binding affinity in drug targets, as seen in imidazolyl derivatives mimicking enzyme active sites .
- Synthetic Challenges : Bulky substituents (e.g., ethylphenyl) may complicate Diels-Alder reactions, necessitating optimized conditions for yield improvement .
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